1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3NO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, methyl, nitro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Benzene Derivatives: From various substitution reactions.
Scientific Research Applications
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but different positions of the substituents.
1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Lacks the nitro group.
1-Bromo-2-methyl-5-nitrobenzene: Lacks the trifluoromethyl group.
Uniqueness
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for studies involving electron-withdrawing effects and their influence on reactivity and stability .
Properties
Molecular Formula |
C8H5BrF3NO2 |
---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(8(10,11)12)2-5(13(14)15)3-7(4)9/h2-3H,1H3 |
InChI Key |
RWDCLDMMTOOIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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